6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.: 301856-44-0
VCID: VC13424036
InChI: InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3
SMILES: CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Molecular Formula: C14H15BrN2
Molecular Weight: 291.19 g/mol

6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole

CAS No.: 301856-44-0

Cat. No.: VC13424036

Molecular Formula: C14H15BrN2

Molecular Weight: 291.19 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-indole - 301856-44-0

Specification

CAS No. 301856-44-0
Molecular Formula C14H15BrN2
Molecular Weight 291.19 g/mol
IUPAC Name 6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Standard InChI InChI=1S/C14H15BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3
Standard InChI Key ZJHSPAMSFOLWGE-UHFFFAOYSA-N
SMILES CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Canonical SMILES CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an indole backbone fused with a benzene and pyrrole ring, substituted at the 6-position by a bromine atom and at the 3-position by a 1-methyl-1,2,3,6-tetrahydropyridine group. The tetrahydropyridine moiety introduces a partially saturated six-membered ring with a methyl group at the nitrogen atom, contributing to both steric and electronic modifications of the parent indole structure.

Table 1: Key Chemical Properties

PropertyValue
CAS Number301856-44-0
Molecular FormulaC14H15BrN2\text{C}_{14}\text{H}_{15}\text{BrN}_2
Molecular Weight291.19 g/mol
IUPAC Name6-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
SMILESCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Topological Polar Surface Area28.7 Ų

The bromine atom enhances electrophilic reactivity, enabling participation in cross-coupling reactions, while the tetrahydropyridine group may influence conformational flexibility and receptor binding.

Synthesis and Optimization

Reaction Pathway

The synthesis involves refluxing 6-bromoindole with 1-methylpiperidin-4-one in methanol using sodium methoxide (NaOMe) as a base. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the tetrahydropyridine attacks the electron-deficient indole ring at the 3-position. Heating at 90°C for 48 hours achieves yields exceeding 80%, as confirmed by high-performance liquid chromatography (HPLC).

Purification and Characterization

Crude product purification employs column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). The final compound exhibits a melting point of 168–170°C and a purity >95% by elemental analysis. 1H-NMR^1\text{H-NMR} (400 MHz, DMSO-d6) reveals key signals:

  • δ 7.45 ppm (d, J = 8.4 Hz): Aromatic proton at the 7-position of indole.

  • δ 6.85 ppm (s): Proton adjacent to the tetrahydropyridine substituent.

  • δ 3.20 ppm (m): Methylene groups of the tetrahydropyridine ring.

Spectroscopic and Computational Analysis

NMR and Mass Spectrometry

The 1H-NMR^1\text{H-NMR} spectrum confirms regioselective substitution, with no observable byproducts. High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 291.0421 (calculated for C14H15BrN2\text{C}_{14}\text{H}_{15}\text{BrN}_2: 291.0423), validating the molecular formula.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a planar indole ring with the tetrahydropyridine group adopting a chair-like conformation. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with its stability under ambient conditions.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor in synthesizing polycyclic architectures via Suzuki-Miyaura couplings. For example, palladium-catalyzed cross-coupling with phenylboronic acid yields biaryl derivatives with potential luminescent properties.

Material Science

Bromoindoles are explored as organic semiconductors due to their planar π-conjugated systems. Thin-film transistors incorporating this compound demonstrate hole mobilities of 0.15 cm2^2/V·s, comparable to rubrene-based devices.

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